

# Application Notes: Utilizing NADP Disodium Salt in Glucose-6-Phosphate Dehydrogenase (G6PD) Assays

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## Compound of Interest

Compound Name: NADP disodium salt

Cat. No.: B1223965

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## Introduction

Glucose-6-Phosphate Dehydrogenase (G6PD) is a crucial cytosolic enzyme in the pentose phosphate pathway.[1][2] It catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono- $\delta$ -lactone while concurrently reducing Nicotinamide Adenine Dinucleotide Phosphate (NADP+) to NADPH.[3][4][5] This reaction is the primary source of cellular NADPH, which is vital for protecting cells, particularly red blood cells, from oxidative damage by maintaining a supply of reduced glutathione. G6PD deficiency is the most common human enzyme deficiency, affecting approximately 500 million people worldwide, and can lead to hemolytic anemia when individuals are exposed to oxidative stress.

The quantitative determination of G6PD activity is essential for diagnosing this deficiency and for various research applications. The most common methods for assaying G6PD activity rely on the use of NADP+ (typically as a disodium salt for solubility and stability) as a cofactor. The rate of NADPH production, which is directly proportional to G6PD activity, can be measured by monitoring the increase in absorbance at 340 nm or by fluorescence.

## Principle of the Assay

The enzymatic reaction at the core of the G6PD assay is as follows:

Glucose-6-Phosphate (G6P) + NADP<sup>+</sup>  $\xrightarrow{\text{(G6PD)}}$  6-Phosphoglucono- $\delta$ -lactone + NADPH + H<sup>+</sup>

The production of NADPH is quantified to determine the enzyme's activity. Spectrophotometric methods measure the increase in absorbance at 340 nm, leveraging the fact that NADPH has a distinct absorbance peak at this wavelength, while NADP<sup>+</sup> does not. Fluorometric assays measure the intrinsic fluorescence of NADPH (excitation ~340-360 nm, emission ~460 nm) or use a coupled enzymatic reaction where NADPH reduces a non-fluorescent substrate (like resazurin) to a highly fluorescent product (resorufin).

It is important to note that a subsequent enzyme in the pentose phosphate pathway, 6-phosphogluconate dehydrogenase (6PGD), also produces NADPH. To ensure that the measured activity is specific to G6PD, some assay protocols include an inhibitor of 6PGD, such as maleimide.

## Experimental Protocols

### Spectrophotometric Assay for G6PD Activity

This protocol is a standard method for the quantitative determination of G6PD activity in a sample, such as a red blood cell hemolysate.

Materials:

- NADP<sup>+</sup> Disodium Salt (NADP, Na-salt)
- Glucose-6-Phosphate (G6P)
- Tris-HCl buffer
- Magnesium Chloride (MgCl<sub>2</sub>)
- Saponin (for cell lysis)
- Spectrophotometer with temperature control (set to 30°C or 37°C)
- Cuvettes

## Reagent Preparation:

Reagent	Concentration	Solvent/Buffer
Tris-HCl Buffer	0.055 M	Deionized Water
MgCl <sub>2</sub>	0.0033 M	In Tris-HCl Buffer
NADP <sup>+</sup> Solution	0.006 M	Deionized Water
G6P Solution	0.1 M	Deionized Water
Lysing Reagent	0.2% (w/v)	Deionized Water

## Procedure:

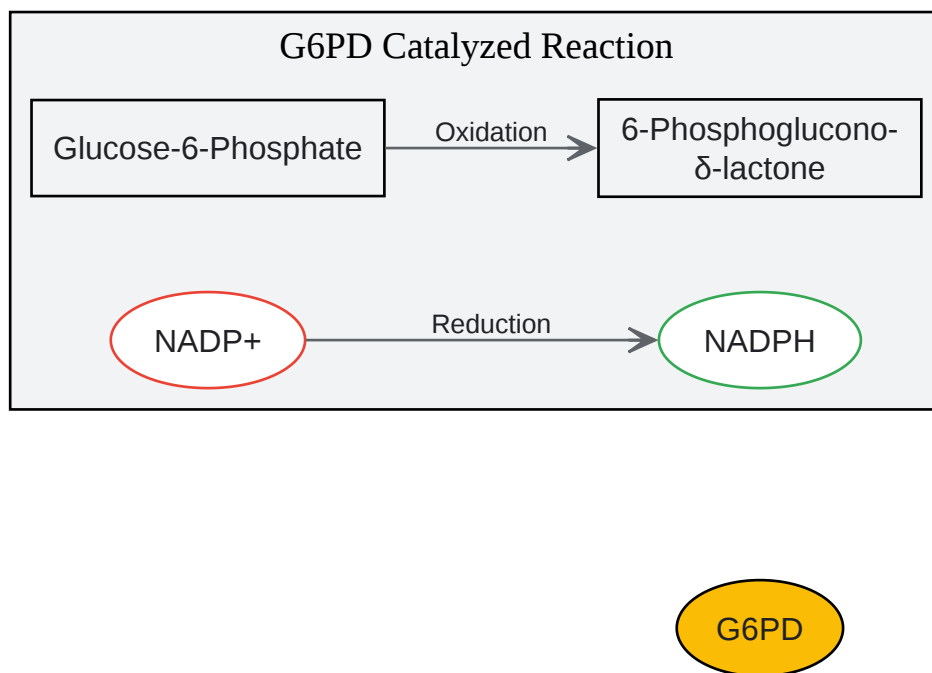
- Sample Preparation (Hemolysate):
  - Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).
  - Prepare a hemolysate by mixing the whole blood with the lysing reagent. For example, add 10  $\mu$ L of blood to 1.0 mL of lysing solution.
  - Mix thoroughly and let stand at room temperature for 5-10 minutes to ensure complete lysis.
- Assay Reaction:
  - Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 30°C).
  - In a cuvette, prepare the reaction mixture as follows:
    - 2.7 mL of Tris-HCl buffer (containing MgCl<sub>2</sub>)
    - 0.1 mL of 0.006 M NADP<sup>+</sup> solution
    - 0.1 mL of 0.1 M G6P solution

- Incubate the reaction mixture in the spectrophotometer for 7-8 minutes to reach thermal equilibrium and to establish a blank rate.
- Initiation and Measurement:
  - Add 0.1 mL of the prepared hemolysate to the cuvette.
  - Mix quickly by inverting the cuvette.
  - Immediately begin recording the absorbance at 340 nm for 4-5 minutes.
- Calculation of G6PD Activity:
  - Determine the rate of change in absorbance per minute ( $\Delta A_{340}/\text{min}$ ) from the initial linear portion of the curve.
  - Calculate the enzyme activity using the Beer-Lambert law:
    - $\text{Units/mL} = (\Delta A_{340}/\text{min} * \text{Total Volume}) / (6.22 * \text{Sample Volume} * \text{Light Path})$
    - Where 6.22 is the millimolar extinction coefficient of NADPH at 340 nm.

#### Quantitative Data Summary

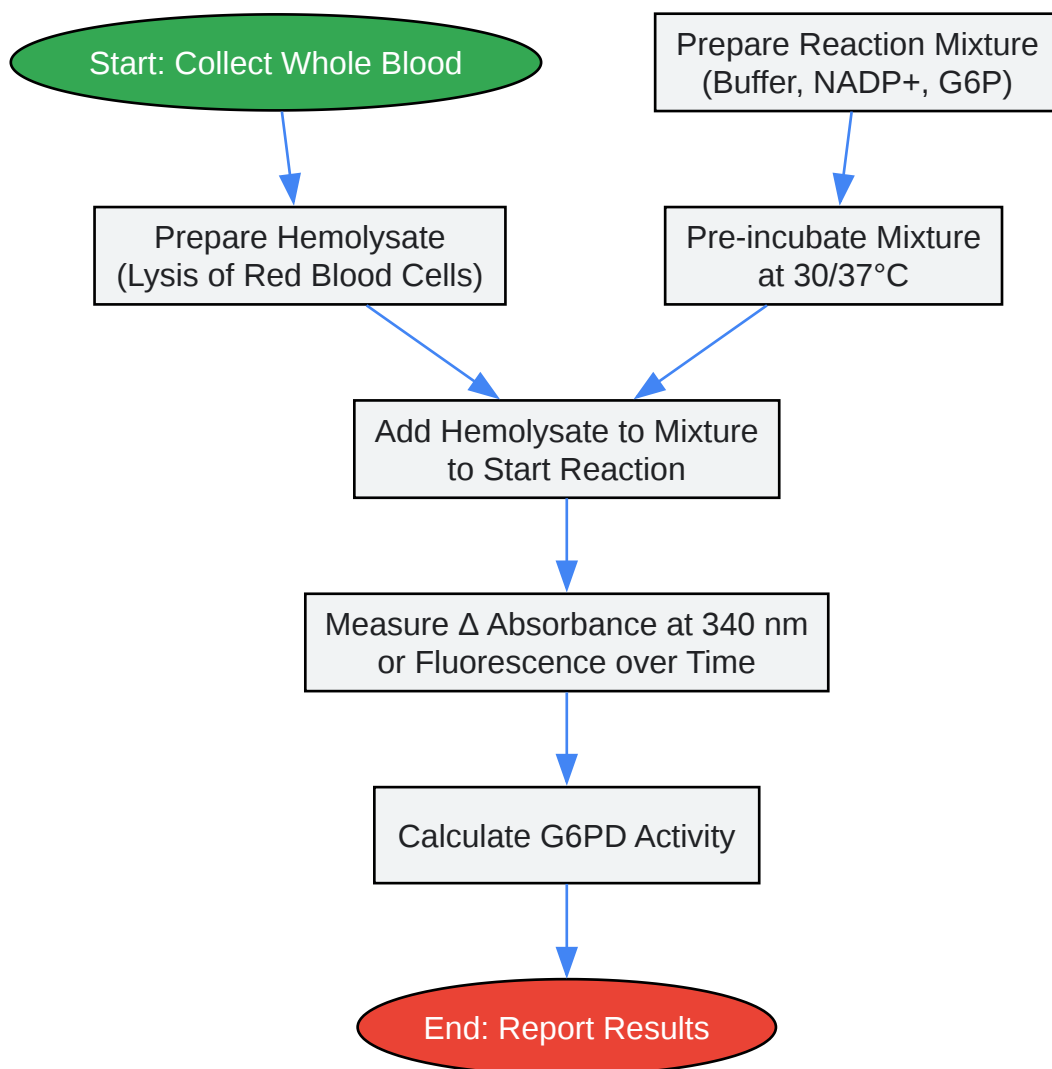
Parameter	Value	Reference
Wavelength for Absorbance	340 nm	
Excitation/Emission (Fluorometric)	~340-360 nm / ~460 nm	
Reaction Temperature	30°C or 37°C	
pH Optimum	7.8 - 8.3	
NADPH Molar Extinction Coefficient	6220 M <sup>-1</sup> cm <sup>-1</sup> (6.22 mM <sup>-1</sup> cm <sup>-1</sup> )	
Normal G6PD Activity Range	9.8 to 15.5 U/g Hb	

## Visualizations



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Caption: The enzymatic reaction catalyzed by G6PD.



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Caption: The experimental workflow for a G6PD assay.

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